1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-17-4-2-3-16(11-17)22-18(24)20-9-10-23-13-15(12-21-23)14-5-7-19-8-6-14/h2-8,11-13H,9-10H2,1H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCBPZQIALJNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage, connecting the methoxyphenyl group and the pyrazolyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carboxyl derivative, while nitration would introduce a nitro group onto the aromatic ring.
Scientific Research Applications
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea and pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Structural and Substituent Variations
*Calculated based on molecular formula; exact values may vary.
Physicochemical and Pharmacokinetic Insights
- Substituent Position : The 3-methoxyphenyl group in the target compound provides meta-substitution, which may reduce steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). This could enhance binding to flat aromatic pockets in biological targets .
- Heterocycle Impact : The pyridin-4-yl group in the target compound offers a hydrogen-bond acceptor, contrasting with pyrimidinyl (e.g., ) or triazolyl (e.g., ) substituents. Pyridine’s lower basicity (pKa ~2.6) compared to pyrimidine (pKa ~1.3) may improve solubility in physiological pH ranges .
Biological Activity
The compound 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a member of the pyrazole-urea class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the pyrazole-urea class have been shown to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase (COX) .
- Anti-inflammatory Properties : Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Activity : Some studies have reported that pyrazole-based compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi .
Table 1: Biological Activities and IC50 Values
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound demonstrated a significant reduction in TNFα levels in LPS-stimulated THP-1 cells, indicating its potential as an anti-inflammatory agent. The observed EC50 value was notably low, suggesting high potency .
Case Study 2: Antimicrobial Properties
In another study, the compound was evaluated for its antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 250 µg/mL for both pathogens, demonstrating moderate antimicrobial effects. This suggests potential applications in treating bacterial infections .
Discussion
The biological activity of This compound highlights its versatility as a therapeutic agent. Its ability to inhibit key enzymes involved in inflammatory processes and its antimicrobial properties position it as a candidate for further development in medicinal chemistry.
Q & A
What are the key synthetic routes for 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Pyrazole Core Formation : Nucleophilic substitution of chloropyrazole derivatives with phenols under basic conditions (e.g., K₂CO₃ in refluxing ethanol) to install the 3-methoxyphenyl group .
- Urea Linkage Construction : Reaction of isocyanates with amines. For example, coupling 3-methoxyphenyl isocyanate with a pyrazole-ethylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C) .
- Optimization Tips :
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .
- Temperature Control : Low temperatures during urea bond formation reduce oligomerization .
How can the crystal structure and conformational dynamics of this compound be characterized?
Answer:
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyridinyl, pyrazole, and methoxyphenyl groups) to assess planarity and steric effects. For example, dihedral angles of 16.83°–51.68° between pyrazole and aryl rings indicate moderate conjugation .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate electronic interactions (e.g., hydrogen bonding between urea NH and pyridinyl N) .
- Dynamic NMR : Monitor restricted rotation of the urea moiety at variable temperatures to quantify rotational barriers .
What methodologies are recommended for analyzing biological activity, and how can contradictory data be resolved?
Answer:
- In Vitro Assays :
- Data Contradictions :
How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Modular Substitutions :
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bond donors (urea NH) and hydrophobic pockets (pyridinyl ring) .
- Bioisosteric Replacement : Substitute the urea group with thiourea or sulfonamide to evaluate tolerance for hydrogen-bonding motifs .
What advanced techniques are used to validate synthetic intermediates and final products?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₂₃H₂₄N₆O₂) with <2 ppm error .
- Multinuclear NMR :
- HPLC-PDA Purity Analysis : Use C18 columns (acetonitrile/water + 0.1% TFA) to achieve >98% purity thresholds .
How can researchers address challenges in solubility and formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Strategies : Introduce phosphate esters at the pyridine N-oxide position for pH-dependent release .
- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) via LC-MS/MS after IV/oral administration in rodent models .
What computational tools are recommended for predicting ADMET properties?
Answer:
- ADMET Predictor® : Estimate logP (∼2.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .
- SwissADME : Validate bioavailability scores (e.g., Lipinski violations: 0) and blood-brain barrier penetration potential .
- MD Simulations : Assess binding stability in target proteins (e.g., >50 ns trajectories for kinase-ligand complexes) .
How can researchers reconcile discrepancies in reported biological activities across studies?
Answer:
- Assay Standardization : Adopt CLSI guidelines for MIC determinations in antimicrobial studies .
- Batch-to-Batch Variability : Characterize impurities (e.g., regioisomers) via LC-HRMS and correlate with activity trends .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus IC₅₀ ranges .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 408.47 g/mol | |
| Calculated logP | 2.3 (SwissADME) | |
| Crystal System | Monoclinic, space group P2₁/c | |
| Typical Yield (Urea Step) | 37–48% | |
| IC₅₀ (EGFR Inhibition) | 0.87 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
